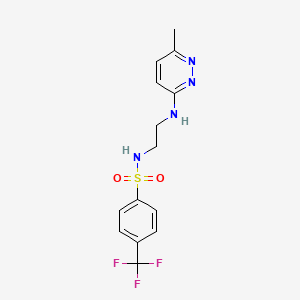
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a trifluoromethyl group attached to a benzene ring, which is a common motif in many pharmaceuticals due to its ability to modulate the biological activity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the benzene ring, and the trifluoromethyl group. The presence of nitrogen in the pyridazine ring and the sulfur in the sulfonamide group would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyridazine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could potentially be involved in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of specific functional groups would all influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
The synthesis and evaluation of novel sulfonamide compounds for antitumor applications have been explored in scientific research. For instance, a study focused on the synthesis of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides, revealing that certain compounds exhibited significant cytotoxic activity against colon, breast, and cervical cancer cell lines. QSAR studies provided predictive models for cytotoxic activity, while molecular docking evaluated the binding mode within the MDM2 protein active site (Łukasz Tomorowicz et al., 2020).
Carbonic Anhydrase Inhibition
Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has shown potent inhibition of carbonic anhydrase IX, a target for anticancer agents. These compounds demonstrated significant inhibition, with some exhibiting sub-nanomolar potency, suggesting potential for further medicinal studies (Nabih Lolak et al., 2019).
Antimicrobial and Antifungal Activity
A study on new pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties evaluated their antibacterial and antifungal activities. The results indicated potent antibacterial effects against various Gram-negative and Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents (S. Y. Hassan, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c1-10-2-7-13(21-20-10)18-8-9-19-24(22,23)12-5-3-11(4-6-12)14(15,16)17/h2-7,19H,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTSUWDASDHVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2967732.png)
![2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2967733.png)
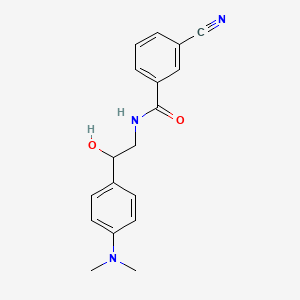
![Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate](/img/structure/B2967736.png)
![(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2967737.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2967738.png)
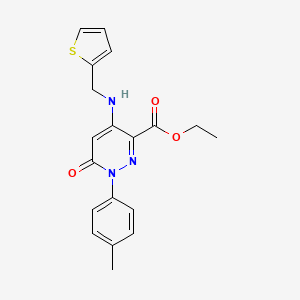
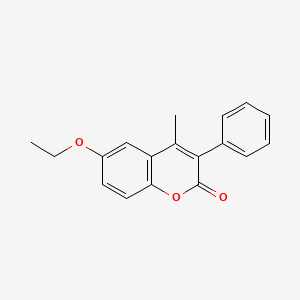
![3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2967744.png)
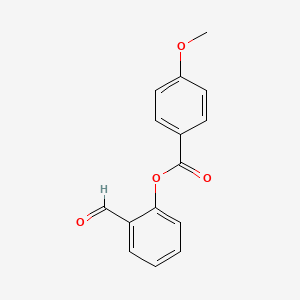
![5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2967748.png)
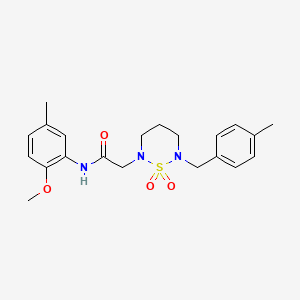
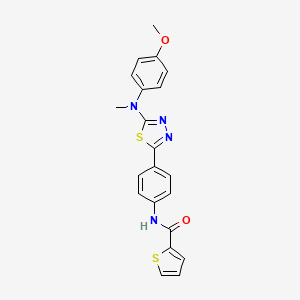
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B2967751.png)
